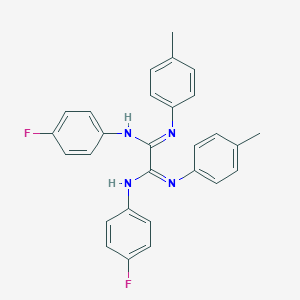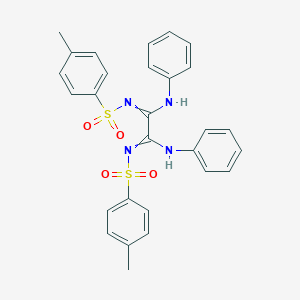
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline, also known as EMBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also has the ability to absorb light and transfer energy, making it a potential candidate for use in organic solar cells.
Biochemical and Physiological Effects
Studies have shown that 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline can reduce inflammation and inhibit cancer cell growth in vitro. It has also been shown to have low toxicity levels in animal models, making it a potential candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline in lab experiments is its relatively low cost compared to other compounds with similar properties. However, its low solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
Further research is needed to fully understand the potential applications of 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline in the medical and energy fields. One possible direction is to study its use in combination with other compounds to enhance its anti-inflammatory and anti-cancer properties. Additionally, research on improving its solubility in water could expand its potential applications in various experiments. Finally, studies on its potential use in other fields, such as catalysis, could lead to new discoveries and applications for 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline.
Synthesemethoden
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline can be synthesized through a multistep process involving the condensation of 3-methyl-2-benzothiazolinone with ethoxyaniline followed by further reactions. This process has been optimized to yield high purity 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline has been studied for its potential applications in various fields. In the medical field, it has been shown to have anti-inflammatory and anti-cancer properties. 4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline has also been studied for its potential use in organic solar cells due to its unique electronic properties.
Eigenschaften
Produktname |
4-ethoxy-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)aniline |
|---|---|
Molekularformel |
C16H16N2OS |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C16H16N2OS/c1-3-19-13-10-8-12(9-11-13)17-16-18(2)14-6-4-5-7-15(14)20-16/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
CPIXUTNEDABCNR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=C2N(C3=CC=CC=C3S2)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=C2N(C3=CC=CC=C3S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)
![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)

![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)

![3-(trifluoromethyl)-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307144.png)
![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307145.png)